molecular formula C11H9ClFN3 B13996254 3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine

3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine

Cat. No.: B13996254
M. Wt: 237.66 g/mol
InChI Key: FGRSGMXNGSSNRQ-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which is attached to a pyridine ring with two amino groups at positions 2 and 6. The unique structure of this compound imparts it with interesting physical, chemical, and biological properties, making it a subject of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient fluorinating and chlorinating reagents, along with controlled reaction parameters, is crucial for the successful industrial production of 3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, hydrofluoric acid, chlorinating agents, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted pyridines, nitro derivatives, and fused heterocyclic compounds. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and functional materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its binding affinity to target proteins, while the amino groups facilitate interactions with biological macromolecules. The compound may inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Chloro-5-fluorophenyl)pyridine-2,6-diamine include other fluorinated pyridines and chlorinated pyridines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClFN3

Molecular Weight

237.66 g/mol

IUPAC Name

3-(2-chloro-5-fluorophenyl)pyridine-2,6-diamine

InChI

InChI=1S/C11H9ClFN3/c12-9-3-1-6(13)5-8(9)7-2-4-10(14)16-11(7)15/h1-5H,(H4,14,15,16)

InChI Key

FGRSGMXNGSSNRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=C(N=C(C=C2)N)N)Cl

Origin of Product

United States

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